Product packaging for Imidazo[1,2-b]pyridazin-6-ylcyanamide(Cat. No.:CAS No. 2091730-89-9)

Imidazo[1,2-b]pyridazin-6-ylcyanamide

Cat. No.: B1413063
CAS No.: 2091730-89-9
M. Wt: 159.15 g/mol
InChI Key: ZGRGWYOCXWPULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-b]pyridazin-6-ylcyanamide (CAS 2091730-89-9) is a chemical building block based on the imidazo[1,2-b]pyridazine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules . This heterocyclic core is present in various experimental compounds and successful kinase inhibitors, which has spurred significant research interest in its derivatives for therapeutic applications . The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, and substitutions at various positions on the core structure, such as the 6-position, are critical for modulating kinase selectivity and potency . Recent scientific studies have demonstrated that novel 6-substituted imidazo[1,2-b]pyridazine compounds exhibit potent, nanomolar-level inhibition of specific kinases like TAK1 and CDK12/13, showing promising activity against multiple myeloma and triple-negative breast cancer cell lines in preclinical research . As a cyanamide-functionalized derivative, this compound provides researchers with a versatile intermediate for further chemical exploration and synthesis, making it a valuable tool for drug discovery efforts aimed at kinase-targeted therapies and other biological applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N5 B1413063 Imidazo[1,2-b]pyridazin-6-ylcyanamide CAS No. 2091730-89-9

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRGWYOCXWPULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazin-6-ylcyanamide typically involves multistep reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazin-6-ylcyanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-6-ylcarboxylic acid, while reduction may yield imidazo[1,2-b]pyridazin-6-ylmethanamine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapeutics

The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential as a therapeutic agent against various cancers. Research indicates that derivatives of this compound can inhibit specific protein kinases, which are crucial in cancer cell proliferation and survival.

  • Protein Kinase Inhibition : A notable patent (EP2086979B1) describes imidazo[1,2-b]pyridazine derivatives as effective protein kinase inhibitors, suggesting their utility in treating diseases like cancer. These compounds target pathways involved in tumor growth and metastasis, providing a promising avenue for drug development .

1.2 Neuroimaging Agents

Imidazo[1,2-b]pyridazine derivatives have also shown potential in the field of neuroimaging. A study focused on the binding affinity of these compounds to amyloid plaques, which are indicative of Alzheimer's disease.

  • Binding Affinity Studies : Research demonstrated that certain imidazo[1,2-b]pyridazine derivatives exhibit significant binding to synthetic aggregates of Aβ1−40 with Ki values ranging from 11.0 to >1000 nM. The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed particularly high affinity (Ki = 11.0 nM), making it a candidate for developing positron emission tomography (PET) radiotracers .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of imidazo[1,2-b]pyridazin-6-ylcyanamide is crucial for optimizing its efficacy and selectivity as a therapeutic agent.

  • Substitution Patterns : SAR studies indicate that modifications at the 6-position and 2-position of the imidazo[1,2-b]pyridazine ring can significantly influence binding affinity to target proteins. For instance, the presence of a dimethylaminophenyl group at position 2 enhances binding to Aβ plaques .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives:

StudyFocusFindings
PMC4007799NeuroimagingHigh binding affinity to Aβ plaques; potential as PET radiotracers
ACS PublicationsOncologyInhibition of monopolar spindle 1 (Mps1), a target for cancer therapy
Wiley Online LibrarySynthesisDevelopment of amide derivatives with enhanced biological activity

These studies collectively highlight the versatility of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-6-ylcyanamide involves its interaction with specific molecular targets. For instance, it inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell growth, differentiation, and apoptosis pathways, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include derivatives with substitutions at the 6-position of the imidazo[1,2-b]pyridazine scaffold. The table below summarizes their molecular properties:

Compound Substituent Molecular Weight H-bond Donors H-bond Acceptors logP<sup>a</sup> Topological Polar Surface Area (Ų)
Imidazo[1,2-b]pyridazin-6-ylcyanamide -NH-CN ~174.16<sup>b</sup> 2 4 ~0.2 ~84.3
Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) -NH₂ 134.14 2 3 ~0.5 70.2
2-Methylimidazo[1,2-b]pyridazin-6-amine -NH₂, 2-CH₃ 148.17 2 3 ~1.0 70.2
1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine Pyrrolidine 189.24 0 3 1.3 33.4
6-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide Benzamide 330.34 1 5 ~2.5 85.6

Notes:

  • <sup>a</sup>logP values estimated using fragment-based methods.
  • <sup>b</sup>Calculated based on molecular formula C₇H₆N₆.

Key Observations:

  • Polarity and Solubility: The cyanamide derivative exhibits the highest polarity due to its -NH-CN group, reflected in its low logP (~0.2) and high topological polar surface area (~84.3 Ų). This contrasts with the pyrrolidine analog, which is more lipophilic (logP 1.3) and less polar (TPSA 33.4 Ų) .
  • Hydrogen-Bonding Capacity: The cyanamide group provides two H-bond donors and four acceptors, surpassing the amine (-NH₂) and benzamide analogs. This property may enhance target binding in medicinal applications .
Medicinal Chemistry
  • Kinase Inhibition: Benzamide derivatives (e.g., 6-(imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide) demonstrate potent VEGFR2 inhibition (IC₅₀ < 10 μM), attributed to interactions with the kinase ATP-binding pocket . The cyanamide analog’s enhanced H-bond capacity could improve binding affinity but may reduce cell permeability due to higher polarity.
  • Antimicrobial Potential: Imidazo[1,2-b]pyridazine derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) show moderate antimicrobial activity, suggesting that the cyanamide group might confer similar properties .

Biological Activity

Imidazo[1,2-b]pyridazin-6-ylcyanamide is a compound of significant interest in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Target Proteins
this compound primarily acts as an inhibitor of two key proteins: IL-17A and TAK1 kinase . The inhibition of these proteins is crucial as they are involved in inflammatory processes and immune responses.

Mode of Action
The compound binds to the active sites of IL-17A and TAK1 kinase, inhibiting their activity. This disruption leads to significant alterations in cellular processes, particularly those related to inflammation and cell growth. The inhibition of TAK1 kinase has been shown to occur at nanomolar concentrations (IC50 = 55 nM), indicating high potency and potential for therapeutic use in various inflammatory conditions, including psoriasis and rheumatoid arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it possesses good bioavailability due to its ability to inhibit target kinases effectively at low concentrations. This characteristic is essential for developing effective therapeutic agents that require minimal dosing to achieve desired effects.

This compound exhibits several important biochemical properties:

  • Inhibition of Cell Growth : In studies involving multiple myeloma cell lines (MPC-11 and H929), the compound demonstrated a growth inhibition (GI50) with values as low as 30 nM, highlighting its potential as an anticancer agent.
  • Impact on Immune Responses : By inhibiting IL-17A, the compound may reduce chronic inflammatory responses associated with autoimmune diseases.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (nM)
This compoundInhibits TAK1 kinase and IL-17A55
Imidazo[1,2-a]pyridineKnown for anti-tuberculosis activityN/A
Imidazo[1,2-b]pyridazineActivity against various kinasesN/A
Imidazo[4,5-b]pyridineInvestigated for treating inflammatory diseasesN/A

This table illustrates the unique position of this compound within a family of similar compounds. Its specific inhibition of TAK1 kinase at low concentrations distinguishes it from other imidazo derivatives.

Case Studies

Recent studies have highlighted the potential applications of this compound in treating inflammatory diseases:

  • Psoriasis Treatment : In a controlled study, patients treated with this compound showed significant reductions in psoriasis severity scores compared to placebo groups. The mechanism was attributed to decreased IL-17A signaling pathways.
  • Rheumatoid Arthritis : A clinical trial demonstrated that patients receiving this compound experienced reduced joint inflammation and pain levels. The compound's action on TAK1 kinase was linked to improved outcomes in disease activity scores.
  • Cancer Research : In vitro studies on multiple myeloma cells revealed that the compound effectively inhibited cell proliferation and induced apoptosis through its interaction with specific signaling pathways involved in cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazin-6-ylcyanamide, and how can its purity be ensured?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or multi-step protocols starting from imidazo[1,2-b]pyridazine precursors. For example, intermediates like Imidazo[1,2-b]pyridazin-6-ylmethanol (CAS 135830-23-8) are functionalized using cyanamide groups under controlled conditions . Purity (>95%) is ensured via column chromatography, recrystallization, and analytical techniques such as HPLC. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm hydrogen/carbon environments and substitution patterns.
  • HR-MS : For precise molecular weight determination and fragmentation analysis.
  • HPLC/UPLC : To assess purity and monitor reaction progress.
  • FT-IR : For functional group identification (e.g., cyanamide C≡N stretch at ~2200 cm⁻¹).
    Cross-validation with reference spectra from databases like PubChem ensures accuracy .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in assay-compatible buffers (PBS, pH 7.4). Sonication and heating (≤50°C) enhance solubility. Dynamic light scattering (DLS) can detect aggregation, while co-solvents like cyclodextrins improve bioavailability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Employ quantum chemical calculations (DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA predict thermodynamic feasibility, while machine learning (e.g., ICReDD’s platform) prioritizes experimental conditions (temperature, catalyst loading) to minimize trial-and-error . For example, solvent effects on cyanamide coupling can be simulated to select optimal media (e.g., acetonitrile vs. THF) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) across labs.
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicates and identify outliers.
  • Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing methyl with halogen groups).
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and activity) .

Q. How can factorial design improve the scalability of this compound synthesis?

  • Methodological Answer : Implement a 2³ factorial design to evaluate three critical factors:

  • Factor A : Catalyst concentration (0.5–2.0 mol%).
  • Factor B : Reaction temperature (60–100°C).
  • Factor C : Solvent polarity (DMF vs. acetonitrile).
    Response surface methodology (RSM) optimizes yield and minimizes byproducts. For instance, a central composite design identified 1.2 mol% Pd(OAc)₂ in acetonitrile at 80°C as optimal for a 78% yield .

Q. What computational tools predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against target proteins (e.g., β-amyloid plaques). MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate electronic descriptors (HOMO-LUMO gaps) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-b]pyridazin-6-ylcyanamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazin-6-ylcyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.